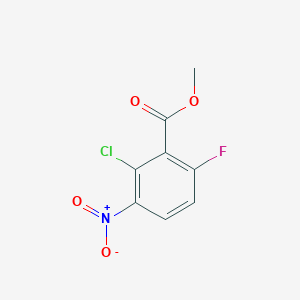
Methyl2-chloro-6-fluoro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-6-fluoro-3-nitrobenzoate is a chemical compound with the molecular formula C8H5ClFNO4 and a molecular weight of 233.58 g/mol . This compound is characterized by the presence of a chloro, fluoro, and nitro group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of methyl 2-chloro-6-fluoro-3-nitrobenzoate typically involves the esterification of 2-chloro-6-fluoro-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-chloro-6-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Major products formed from these reactions include 2-chloro-6-fluoro-3-aminobenzoate and 2-chloro-6-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-chloro-6-fluoro-3-nitrobenzoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-fluoro-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Methyl 2-chloro-6-fluoro-3-nitrobenzoate can be compared with similar compounds such as:
- Methyl 2-chloro-3-fluoro-6-nitrobenzoate
- Methyl 3-chloro-6-fluoro-2-nitrobenzoate
- Methyl 2-chloro-5-fluoro-3-nitrobenzoate
These compounds share similar structural features but differ in the position of the substituents on the benzoate ring. This can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H5ClFNO4 |
|---|---|
Molecular Weight |
233.58 g/mol |
IUPAC Name |
methyl 2-chloro-6-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C8H5ClFNO4/c1-15-8(12)6-4(10)2-3-5(7(6)9)11(13)14/h2-3H,1H3 |
InChI Key |
BZJDXIIVIVNYKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















